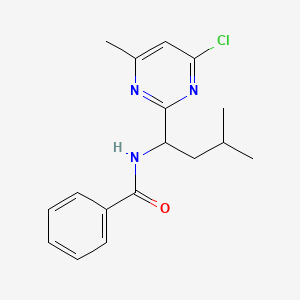
N-(1-(4-Chloro-6-methylpyrimidin-2-yl)-3-methylbutyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(4-Chloro-6-methylpyrimidin-2-yl)-3-methylbutyl)benzamide is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines. This compound is characterized by the presence of a benzamide group attached to a pyrimidine ring, which is further substituted with a chloro and methyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Chloro-6-methylpyrimidin-2-yl)-3-methylbutyl)benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and an amidine.
Chlorination and Methylation: The pyrimidine ring is then chlorinated and methylated to introduce the chloro and methyl substituents.
Attachment of the Benzamide Group: The final step involves the attachment of the benzamide group to the pyrimidine ring through an amide bond formation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
N-(1-(4-Chloro-6-methylpyrimidin-2-yl)-3-methylbutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
科学研究应用
N-(1-(4-Chloro-6-methylpyrimidin-2-yl)-3-methylbutyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of N-(1-(4-Chloro-6-methylpyrimidin-2-yl)-3-methylbutyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the pyrimidine ring can enhance binding affinity and selectivity towards these targets. The benzamide group may also play a role in stabilizing the compound’s interaction with its molecular targets.
相似化合物的比较
Similar Compounds
- N-(4-chloro-6-methylpyrimidin-2-yl)benzamide
- 2-amino-4-chloro-6-methylpyrimidine
- 4-chloro-6-methyl-2-pyrimidinamine
Uniqueness
N-(1-(4-Chloro-6-methylpyrimidin-2-yl)-3-methylbutyl)benzamide is unique due to its specific substitution pattern and the presence of both a benzamide and pyrimidine ring. This combination of structural features can result in distinct chemical properties and biological activities compared to similar compounds.
属性
CAS 编号 |
88875-05-2 |
|---|---|
分子式 |
C17H20ClN3O |
分子量 |
317.8 g/mol |
IUPAC 名称 |
N-[1-(4-chloro-6-methylpyrimidin-2-yl)-3-methylbutyl]benzamide |
InChI |
InChI=1S/C17H20ClN3O/c1-11(2)9-14(16-19-12(3)10-15(18)21-16)20-17(22)13-7-5-4-6-8-13/h4-8,10-11,14H,9H2,1-3H3,(H,20,22) |
InChI 键 |
NTQWRKGYAPEFTH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)C(CC(C)C)NC(=O)C2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate](/img/structure/B14144079.png)

![1-(2-Bromoethyl)spiro[2.2]pentane](/img/structure/B14144086.png)

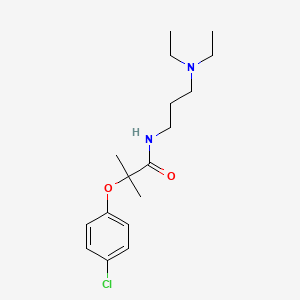



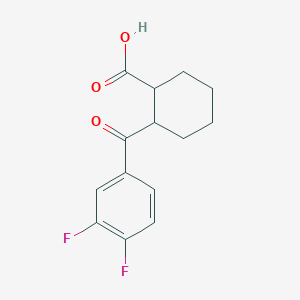
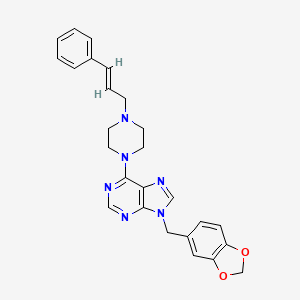
![6-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B14144138.png)
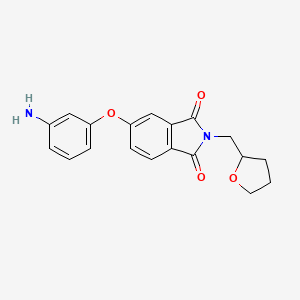
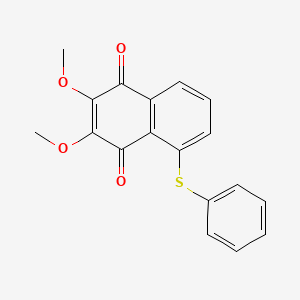
![N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B14144174.png)
